molecular formula C14H13NS B099258 2-Phenyl-3-methyl-2,3-dihydrobenzothiazole CAS No. 16192-33-9

2-Phenyl-3-methyl-2,3-dihydrobenzothiazole

Cat. No. B099258
CAS RN: 16192-33-9
M. Wt: 227.33 g/mol
InChI Key: KZRWYPLMYWSJFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-3-methyl-2,3-dihydrobenzothiazole, also known as PMDT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PMDT belongs to the class of benzothiazole derivatives, which have been widely studied for their biological activities.

Mechanism Of Action

The exact mechanism of action of 2-Phenyl-3-methyl-2,3-dihydrobenzothiazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 2-Phenyl-3-methyl-2,3-dihydrobenzothiazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been shown to bind to the GABA-A receptor, a neurotransmitter receptor involved in the regulation of anxiety and sleep.

Biochemical And Physiological Effects

2-Phenyl-3-methyl-2,3-dihydrobenzothiazole has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 2-Phenyl-3-methyl-2,3-dihydrobenzothiazole can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that 2-Phenyl-3-methyl-2,3-dihydrobenzothiazole can reduce inflammation and pain in animal models of arthritis and neuropathic pain.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Phenyl-3-methyl-2,3-dihydrobenzothiazole in lab experiments is its versatility. 2-Phenyl-3-methyl-2,3-dihydrobenzothiazole can be easily synthesized and modified to yield compounds with different properties. Another advantage is its low toxicity, which makes it suitable for use in biological systems. However, one limitation of using 2-Phenyl-3-methyl-2,3-dihydrobenzothiazole is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on 2-Phenyl-3-methyl-2,3-dihydrobenzothiazole. One area of interest is the development of 2-Phenyl-3-methyl-2,3-dihydrobenzothiazole-based materials with unique properties, such as fluorescence, conductivity, and mechanical strength. Another area of interest is the exploration of 2-Phenyl-3-methyl-2,3-dihydrobenzothiazole's potential as a therapeutic agent for various diseases, such as cancer, inflammation, and infectious diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-Phenyl-3-methyl-2,3-dihydrobenzothiazole and to identify its molecular targets in the body.

Synthesis Methods

The synthesis of 2-Phenyl-3-methyl-2,3-dihydrobenzothiazole involves the condensation of 2-aminothiophenol and acetophenone in the presence of a suitable catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield 2-Phenyl-3-methyl-2,3-dihydrobenzothiazole.

Scientific Research Applications

2-Phenyl-3-methyl-2,3-dihydrobenzothiazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 2-Phenyl-3-methyl-2,3-dihydrobenzothiazole has been shown to exhibit promising anti-cancer, anti-inflammatory, and anti-microbial activities. In material science, 2-Phenyl-3-methyl-2,3-dihydrobenzothiazole has been used as a building block for the synthesis of novel polymers and materials with unique properties. In analytical chemistry, 2-Phenyl-3-methyl-2,3-dihydrobenzothiazole has been used as a fluorescent probe for the detection of various analytes.

properties

CAS RN

16192-33-9

Product Name

2-Phenyl-3-methyl-2,3-dihydrobenzothiazole

Molecular Formula

C14H13NS

Molecular Weight

227.33 g/mol

IUPAC Name

3-methyl-2-phenyl-2H-1,3-benzothiazole

InChI

InChI=1S/C14H13NS/c1-15-12-9-5-6-10-13(12)16-14(15)11-7-3-2-4-8-11/h2-10,14H,1H3

InChI Key

KZRWYPLMYWSJFP-UHFFFAOYSA-N

SMILES

CN1C(SC2=CC=CC=C21)C3=CC=CC=C3

Canonical SMILES

CN1C(SC2=CC=CC=C21)C3=CC=CC=C3

synonyms

Benzothiazole, 2,3-dihydro-3-methyl-2-phenyl- (9CI)

Origin of Product

United States

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